molecular formula C20H33NO5 B11830873 (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate

(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate

Cat. No.: B11830873
M. Wt: 367.5 g/mol
InChI Key: GGDCJENARZKZHP-IRXDYDNUSA-N
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Description

(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including multiple methoxy groups and a benzyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate typically involves multi-step organic reactions. The process begins with the preparation of the core hexanoate structure, followed by the introduction of the amino group and the benzyl moiety. The methoxy groups are then added through etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-methyl 2-amino-4-(4-methoxybenzyl)-5-methylhexanoate
  • (2S,4S)-methyl 2-amino-4-(3-methoxypropoxy)benzyl)-5-methylhexanoate
  • (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(2-methoxyethoxy)benzyl)-5-methylhexanoate

Uniqueness

Compared to similar compounds, (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate stands out due to its unique combination of methoxy groups and the specific positioning of these groups on the benzyl moiety

Biological Activity

The compound (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate is a complex organic molecule with significant potential in pharmacological applications. Its structure includes a chiral amino acid backbone and multiple functional groups, which may facilitate interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Chiral Centers : Two stereogenic centers at positions 2 and 4.
  • Functional Groups : Includes methoxy and propoxy groups that enhance solubility and biological activity.
  • Molecular Formula : C₁₈H₂₅N₁O₅.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control to maintain stereochemistry. Common methods include:

  • Amino Acid Derivatization : Utilizing protected amino acids to introduce the desired side chains.
  • Alkylation Reactions : Applying alkylating agents to introduce methoxy and propoxy groups.

Pharmacological Potential

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antiviral Activity :
    • Studies on related compounds show promising antiviral properties against Hepatitis B virus (HBV) and other viral strains, suggesting potential applications in treating viral infections .
  • Antimicrobial Activity :
    • Similar structures have demonstrated moderate to excellent antimicrobial effects against various pathogens, indicating that this compound may also possess such properties .
  • Neuroprotective Effects :
    • The presence of methoxy groups is often associated with neuroprotective activity, potentially making this compound beneficial in neurodegenerative disease models.

Case Studies

Several studies have explored the biological effects of related compounds:

  • A study on methoxy-substituted benzamide derivatives showed significant activity against HBV with IC50 values lower than standard treatments like lamivudine .
  • Another investigation into the antimicrobial properties of methoxyphenyl derivatives revealed broad-spectrum efficacy against bacteria and fungi, supporting the hypothesis that similar compounds could exhibit enhanced activity due to structural similarities .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundChiral amino acid derivative with methoxy groupsAntiviral, antimicrobialEnhanced selectivity due to stereochemistry
Methionine DerivativeContains sulfur atomAntioxidant propertiesEssential amino acid
Phenylalanine DerivativeAromatic side chainNeurotransmitter precursorInvolved in dopamine synthesis

Properties

Molecular Formula

C20H33NO5

Molecular Weight

367.5 g/mol

IUPAC Name

methyl (2S,4S)-2-amino-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexanoate

InChI

InChI=1S/C20H33NO5/c1-14(2)16(13-17(21)20(22)25-5)11-15-7-8-18(24-4)19(12-15)26-10-6-9-23-3/h7-8,12,14,16-17H,6,9-11,13,21H2,1-5H3/t16-,17-/m0/s1

InChI Key

GGDCJENARZKZHP-IRXDYDNUSA-N

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)OC)N

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)OC)N

Origin of Product

United States

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